molecular formula C14H18N2O6S B10940938 3-[(Acetyloxy)methyl]-7-(butanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-(butanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10940938
M. Wt: 342.37 g/mol
InChI Key: DJLOKMQBWZXCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Acetyloxy)methyl]-7-(butyrylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo[4.2.0]oct-2-ene core. The presence of functional groups such as acetyloxy, butyrylamino, and carboxylic acid contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetyloxy)methyl]-7-(butyrylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a suitable amine precursor with butyryl chloride, followed by cyclization to form the bicyclic core. The acetyloxy group is introduced through esterification reactions, often using acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and continuous flow systems to ensure consistent product quality. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-(butyrylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically tailored to the specific transformation desired, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-(butyrylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Acetyloxy)methyl]-7-(butyrylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular signaling in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Acetyloxy)methyl]-7-(butyrylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity.

Properties

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-(butanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H18N2O6S/c1-3-4-9(18)15-10-12(19)16-11(14(20)21)8(5-22-7(2)17)6-23-13(10)16/h10,13H,3-6H2,1-2H3,(H,15,18)(H,20,21)

InChI Key

DJLOKMQBWZXCBH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.